1-(7-Methoxybenzofuran-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxybenzofuran-2-yl)butan-1-one is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with a methoxy group at the 7th position and a butanone chain at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Methoxybenzofuran-2-yl)butan-1-one typically involves the reaction of 7-methoxybenzofuran with butanone under specific conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxybenzofuran-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
1-(7-Methoxybenzofuran-2-yl)butan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-Methoxybenzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(7-methoxybenzofuran-2-yl)ethan-1-one: Similar structure with a bromo group instead of a butanone chain.
1-(7-Methoxybenzofuran-2-yl)butan-1-amine: Similar structure with an amine group instead of a ketone.
Uniqueness
1-(7-Methoxybenzofuran-2-yl)butan-1-one is unique due to its specific substitution pattern and the presence of both a benzofuran ring and a butanone chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C13H14O3/c1-3-5-10(14)12-8-9-6-4-7-11(15-2)13(9)16-12/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
RRKSVYBFJXULLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(O1)C(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.